Cas no 2679837-87-5 (rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
- EN300-28275180
- 2679837-87-5
-
- インチ: 1S/C7H7F4NO3/c8-3-1-2-12(4(3)5(13)14)6(15)7(9,10)11/h3-4H,1-2H2,(H,13,14)/t3-,4-/m0/s1
- InChIKey: CXTSNXGQAWOVGN-IMJSIDKUSA-N
- ほほえんだ: F[C@H]1CCN(C(C(F)(F)F)=O)[C@@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 229.03620573g/mol
- どういたいしつりょう: 229.03620573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.6Ų
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275180-1.0g |
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679837-87-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28275180-1g |
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679837-87-5 | 1g |
$0.0 | 2023-09-09 |
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 2679837-87-5)
rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 2679837-87-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorinated pyrrolidine ring and a trifluoroacetyl group, which contribute to its potential therapeutic applications and chemical reactivity.
The fluorinated pyrrolidine moiety in rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is of particular interest due to its ability to modulate biological activity and improve pharmacokinetic properties. Fluorine atoms are known for their electron-withdrawing effect and can significantly influence the conformational flexibility and binding affinity of molecules. This makes the compound a valuable candidate for drug discovery and development.
Recent studies have highlighted the potential of rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in neurodegenerative diseases. The trifluoroacetyl group was found to enhance the compound's stability and bioavailability, making it a promising lead for further optimization.
In addition to its potential as a therapeutic agent, rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has been explored for its utility as a building block in organic synthesis. The chiral nature of the compound allows for the synthesis of enantiomerically pure derivatives, which are crucial for developing stereoselective drugs. Researchers have successfully utilized this compound in the synthesis of complex molecules with high enantioselectivity and yield.
The synthesis of rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemistry. One common approach involves the asymmetric synthesis of the pyrrolidine ring followed by selective functionalization with fluorine and trifluoroacetyl groups. Advances in catalytic methods and chiral auxiliaries have significantly improved the efficiency and scalability of these synthetic routes.
From a safety perspective, rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is generally considered safe for laboratory use when proper handling protocols are followed. However, as with any chemical compound, it is essential to adhere to standard safety guidelines to minimize potential risks. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, rac-(2R,3S)-3-fluoro-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid (CAS No. 2679837-87-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic benefits make it an exciting area of ongoing investigation. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in the development of new drugs and therapeutic strategies.
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